Bucladesine Calcium: A Technical Guide to a Cell-Permeable cAMP Analog
Bucladesine Calcium: A Technical Guide to a Cell-Permeable cAMP Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a synthetic, cell-permeable derivative of cyclic adenosine monophosphate (cAMP). Due to its lipophilic nature, bucladesine readily crosses cell membranes, a feat endogenous cAMP accomplishes with minimal success. Once intracellular, it is metabolized by esterases, releasing the active cAMP moiety to directly increase intracellular cAMP levels. This elevation mimics the physiological effects of second messenger signaling, primarily through the activation of Protein Kinase A (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (EPAC). Bucladesine also functions as a phosphodiesterase (PDE) inhibitor, preventing the degradation of cAMP and thus prolonging its signaling effects. This dual action makes bucladesine a potent and widely used tool in research to investigate cAMP-dependent signaling pathways and a candidate for therapeutic development in areas such as inflammation, wound healing, and neurological disorders.
Physicochemical and Pharmacokinetic Properties
Bucladesine calcium is the calcium salt form of the compound. Its properties are essential for designing experimental protocols, particularly concerning solubility and formulation for in vitro and in vivo studies.
| Property | Value | Source |
| IUPAC Name | calcium bis([(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate) | |
| Synonyms | Dibutyryl-cAMP calcium salt, DBcAMP calcium salt, DC2797 calcium salt | |
| Molecular Formula | C₁₈H₂₃Ca₀.₅N₅O₈P or C₃₆H₄₆CaN₁₀O₁₆P₂ | |
| Molecular Weight | 488.42 g/mol or 976.8 g/mol | |
| CAS Number | 938448-87-4 | |
| Solubility (DMSO) | 100 mg/mL (102.16 mM) | |
| Solubility (Water) | 25 mg/mL (25.54 mM) | |
| Solubility (Ethanol) | 25 mg/mL (25.54 mM) | |
| Absorption | Rapidly and almost completely absorbed when an aqueous solution is applied to excised skin. |
Mechanism of Action: The cAMP Signaling Pathway
Bucladesine exerts its effects by directly modulating the canonical cAMP signaling cascade. Its mechanism involves bypassing upstream receptor activation and directly increasing the concentration of the second messenger cAMP within the cell.
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Cellular Entry and Activation : As a dibutyryl derivative, bucladesine is more lipophilic than cAMP, allowing it to permeate cell membranes. Intracellular esterases cleave the butyryl groups, releasing active cAMP.
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PKA Activation : The primary target of the elevated cAMP is Protein Kinase A (PKA). cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, modulating their activity.
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EPAC Activation : cAMP can also activate Exchange Protein directly Activated by cAMP (EPAC), a guanine nucleotide exchange factor involved in processes like cell adhesion and migration.
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PDE Inhibition : Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This inhibition prevents the breakdown of both the cAMP released from bucladesine and endogenously produced cAMP, amplifying and prolonging the signal.
Quantitative Data from Preclinical Studies
Bucladesine has been evaluated in various models, demonstrating efficacy across a range of concentrations.
In Vivo Efficacy Data
| Animal Model | Condition | Dosage/Concentration | Administration | Observed Effect | Citation(s) |
| Male Rats | Spatial Memory | 10 mM or 100 mM (bilateral infusion) | Intrahippocampal | Significant reduction in escape latency and travel distance in Morris water maze task. | |
| Male Rats | Spatial Memory (Nicotine Co-administration) | 1 mM and 5 mM | Intrahippocampal | Improves spatial memory retention. | |
| Mice | Inflammation (Arachidonic Acid-Induced) | 1.5% emulsion | Topical | Significantly reduces inflammatory ear edema (28% reduction). | |
| Mice | Avoidance Memory | 600 nM/mouse | Intraperitoneal (i.p.) | Reverses zinc- and lead-induced memory retention impairments. |
In Vitro Experimental Parameters
| Cell Line / Model | Application | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Cultured Rat Hepatocytes | iNOS Expression | Not specified | Not specified | Inhibits inducible nitric oxide synthase (iNOS) expression and NF-kappaB binding. | |
| Cultured Rat Hepatocytes | Apoptosis | Not specified | Not specified | Suppresses TNFα-induced apoptosis. | |
| PC12 Cells | Gene Expression | 1 mM | 24 h | Up-regulates ChAT and VAChT gene expression. | |
| NIH 3T3 Cells | Proliferation | Not specified | Not specified | Inhibits cell proliferation. | |
| Neuronal Cultures | Glucose Uptake | Not specified | Not specified | Inhibits neuronal glucose uptake via PKA activation. |
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the literature involving bucladesine. These are intended as a guide and require optimization for specific laboratory conditions.
Protocol 1: In Vitro PKA Pathway Activation in Cell Culture
This protocol describes the use of bucladesine to stimulate the cAMP/PKA pathway in a cell line, such as PC12 cells, to study downstream effects like gene expression.
Methodology:
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Cell Culture : Plate PC12 cells onto appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency in standard growth medium.
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Starvation (Optional) : To reduce basal signaling activity, serum-starve the cells for 2-4 hours prior to treatment.
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Stock Solution Preparation : Prepare a 100 mM stock solution of Bucladesine Calcium in sterile DMSO.
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Treatment : Dilute the stock solution in a serum-free medium to a final working concentration (e.g., 1 mM). Remove the existing medium from cells and replace it with the treatment medium. Incubate for the desired time (e.g., 24 hours).
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Cell Lysis : After incubation, wash cells with ice-cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
